(E)-10-Hexadecenal
CAS No.: 72698-30-7
Cat. No.: VC21167694
Molecular Formula: C16H30O
Molecular Weight: 238.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72698-30-7 |
---|---|
Molecular Formula | C16H30O |
Molecular Weight | 238.41 g/mol |
IUPAC Name | (E)-hexadec-10-enal |
Standard InChI | InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h6-7,16H,2-5,8-15H2,1H3/b7-6+ |
Standard InChI Key | NBLCOWKIHZCSCF-VOTSOKGWSA-N |
Isomeric SMILES | CCCCC/C=C/CCCCCCCCC=O |
SMILES | CCCCCC=CCCCCCCCCC=O |
Canonical SMILES | CCCCCC=CCCCCCCCCC=O |
Introduction
Chemical Identity and Structure
(E)-10-Hexadecenal is an aliphatic aldehyde characterized by a 16-carbon chain with a trans (E) configuration double bond at the 10th carbon position and an aldehyde functional group. Its structural and chemical identification parameters are detailed in Table 1.
Table 1: Chemical Identity and Properties of (E)-10-Hexadecenal
Parameter | Information |
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IUPAC Name | (E)-hexadec-10-enal |
Common Synonyms | 10E-16CHO, E10-16CHO, (10E)-Hexadecenal, (E)-10-Hexadecenal |
CAS Registry Number | 72698-30-7 |
Molecular Formula | C16H30O |
Molecular Weight | 238.41 g/mol |
SMILES Notation | CCCCC\C=C\CCCCCCCCC=O |
InChI | InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h6-7,16H,2-5,8-15H2,1H3/b7-6+ |
InChI Key | NBLCOWKIHZCSCF-VOTSOKGWSA-N |
Structural Characteristic | Trans configuration at C10-C11 double bond |
The molecule features a linear hydrocarbon chain with 16 carbon atoms, having a double bond with E (trans) configuration between carbon 10 and 11, and an aldehyde group (-CHO) at the terminal carbon .
Physical Properties
(E)-10-Hexadecenal exhibits specific physical characteristics relevant to its storage, handling, and application in research and commercial settings.
Table 2: Physical Properties of (E)-10-Hexadecenal
Property | Description |
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Physical State | Colorless transparent liquid at ambient temperature |
Appearance | Colorless liquid |
Typical Purity | ≥95% (commercial grade); ≥98% (research grade) |
Solubility | Soluble in organic solvents (hexane, diethyl ether) |
Complexity | 172 (molecular complexity rating) |
Topological Polar Surface Area | 17.1 Ų |
X Log P3 | 6.1 (measure of lipophilicity) |
Hydrogen Bond Acceptor Count | 1 |
Rotatable Bond Count | 13 |
The compound exists as a colorless liquid at room temperature with high lipophilicity as indicated by its XLogP3 value of 6.1, making it readily soluble in non-polar organic solvents .
Synthesis Methods
Multiple synthetic routes have been developed to produce (E)-10-hexadecenal with high purity and stereochemical precision. The primary methods reported in literature and patents are summarized below.
Wittig Reaction Approach
One common approach involves the Wittig reaction pathway, which provides stereochemical control in forming the trans double bond at the desired position .
Oxidation of (E)-10-Hexadecen-1-ol
A frequently employed method involves the selective oxidation of (E)-10-hexadecen-1-ol to produce the corresponding aldehyde:
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(E)-10-hexadecen-1-ol is treated with an appropriate oxidizing agent
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The reaction yields (E)-10-hexadecenal with retention of the trans configuration
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The method generally achieves high yields (>90%) and preserves stereochemical integrity
Acetal Phosphonic Acid Ester Route
A patent discloses a synthesis method involving:
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Formation of acetal from ω-bromodecanol and dihydropyran
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Reaction of acetal with trialkyl phosphite to generate acetal phosphonic acid dialkyl ester
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Subsequent reaction with n-hexanal to produce (E)-10-hexadecen-1-ol
This method claims advantages of fewer side reactions and higher product purity.
Geometric Isomer Separation
For applications requiring high isomeric purity, a patent describes a physical separation method:
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Cooling a mixture of E/Z isomers to −5 to +10°C
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Selective crystallization of one isomer
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Separation via decantation
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This method is particularly applied for separating E/Z-10-hexadecenal isomers
Applications as an Insect Pheromone
(E)-10-Hexadecenal has demonstrated significant importance as a component in sex pheromone blends of several economically important insect pests.
Component in Lepidopteran Sex Pheromones
This compound serves as either a major or minor component in the sex pheromone blends of multiple moth species:
Table 3: (E)-10-Hexadecenal in Lepidopteran Sex Pheromones
Effectiveness in Pheromone Blends
Research on the Legume Pod Borer (Maruca vitrata) has evaluated various isomer combinations to optimize pheromone effectiveness. In field studies, a three-component blend containing (E)-10-hexadecenal as a minor component showed significant attractant properties when combined with other components in specific ratios .
Research Findings on Pheromone Efficacy
Scientific investigations have evaluated the biological activity of (E)-10-hexadecenal in various pheromone formulations, particularly in combination with other compounds.
Electroantennogram (EAG) Studies
Electroantennogram studies have been conducted to measure antennal responses of male moths to (E)-10-hexadecenal and related compounds. Table 4 summarizes EAG findings from studies on Maruca vitrata .
Table 4: EAG Responses to (E)-10-Hexadecenal and Related Compounds
Compound | Mean (±SEM) EAG Response (mV) |
---|---|
(E)-10-hexadecenal | 1.20±0.24 |
(E)-10-hexadecenol | 0.78±0.12 |
(Z)-10-hexadecenal | 1.15±0.31 |
(Z)-10-hexadecenol | 0.91±0.19 |
Honey (standard) | 1.04±0.22 |
Hexane (control) | 0.51±0.12 |
The data reveal that (E)-10-hexadecenal elicits stronger antennal responses compared to its alcohol derivative and control substances .
Parameter | Typical Specification |
---|---|
Appearance | Colorless liquid |
Purity | ≥95% to ≥98% |
Standard Packaging | 1-10 gram bottles (research); 25-50 kg drums (industrial) |
Storage Condition | Cool, dry place in sealed containers |
Applications Listed | Insect pheromone, organic synthesis |
Commercial products are typically sold as neat liquids or in solution, depending on the intended application .
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